molecular formula C13H16ClNO4 B2801727 5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide CAS No. 1919550-23-4

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide

Cat. No.: B2801727
CAS No.: 1919550-23-4
M. Wt: 285.72
InChI Key: NJGHLYLUNJQOME-UHFFFAOYSA-N
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Description

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a hydroxyoxolan-3-ylmethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Hydroxyoxolan-3-ylmethyl Group: The hydroxyoxolan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the benzamide core.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of benzamide derivatives, including their effects on cellular processes and pathways.

    Materials Science: The compound’s unique chemical structure makes it suitable for use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzamide core can facilitate binding to target proteins or enzymes, potentially inhibiting their activity. The hydroxyoxolan-3-ylmethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the hydroxyoxolan-3-ylmethyl group, which may affect its solubility and biological activity.

    N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide: Lacks the chloro group, which may influence its binding affinity to target proteins.

    5-chloro-N-methyl-2-methoxybenzamide: Lacks the hydroxyoxolan-3-ylmethyl group, potentially affecting its solubility and bioavailability.

Uniqueness

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide is unique due to the presence of both the chloro and hydroxyoxolan-3-ylmethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s solubility, bioavailability, and binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-18-11-3-2-9(14)6-10(11)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGHLYLUNJQOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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